(3-methyl-1,2-thiazol-5-yl)azanium;chloride
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Overview
Description
(3-methyl-1,2-thiazol-5-yl)azanium;chloride is a chemical compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1,2-thiazol-5-yl)azanium;chloride typically involves the reaction of 3-methyl-1,2-thiazole with hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include water or ethanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-1,2-thiazol-5-yl)azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazoline derivative.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Hydroxylated or aminated thiazole compounds.
Scientific Research Applications
(3-methyl-1,2-thiazol-5-yl)azanium;chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-methyl-1,2-thiazol-5-yl)azanium;chloride involves its interaction with biological molecules. The compound can bind to specific enzymes or receptors, inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. The molecular targets and pathways involved include:
Enzymes: Inhibition of key metabolic enzymes.
Receptors: Binding to and blocking essential receptors in microbial cells.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of (3-methyl-1,2-thiazol-5-yl)azanium;chloride.
2-methylthiazole: A similar compound with a methyl group at the 2-position instead of the 3-position.
4-methylthiazole: Another similar compound with a methyl group at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloride ion also adds to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-methyl-1,2-thiazol-5-yl)azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c1-3-2-4(5)7-6-3;/h2H,5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTGHKVPFXNDHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)[NH3+].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NSC(=C1)[NH3+].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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